2-[(5-Nitrofuran-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
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Overview
Description
2-[(5-Nitrofuran-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a nitrofuran moiety and a tetrahydropyridoindole framework. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Nitrofuran-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nitrofuran Moiety: The nitrofuran ring can be synthesized through nitration of furan derivatives under acidic conditions.
Construction of the Tetrahydropyridoindole Framework: This involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring.
Coupling Reaction: The final step involves coupling the nitrofuran moiety with the tetrahydropyridoindole framework using a suitable linker, often under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Substitution: Amines, thiols, often under basic conditions.
Major Products
Oxidation: Formation of nitrofurans with additional oxygen-containing functional groups.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of substituted nitrofuran derivatives.
Scientific Research Applications
2-[(5-Nitrofuran-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole has several applications in scientific research:
Mechanism of Action
The exact mechanism of action of 2-[(5-Nitrofuran-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is not fully understood. it is believed to exert its effects through the following pathways:
Antimicrobial Activity: The nitrofuran moiety is known to interfere with bacterial enzymes involved in glucose and pyruvate metabolism, leading to bacterial cell death.
Anticancer Activity: The compound may induce apoptosis in cancer cells by interacting with DNA and inhibiting key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Nitrofurazone: Used as a topical antibacterial agent.
Furazolidone: An antimicrobial agent used to treat bacterial and protozoal infections.
Uniqueness
2-[(5-Nitrofuran-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is unique due to its combined nitrofuran and tetrahydropyridoindole structure, which may confer enhanced biological activity compared to other nitrofuran derivatives .
Properties
IUPAC Name |
2-[(5-nitrofuran-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-19(21)16-6-5-11(22-16)9-18-8-7-13-12-3-1-2-4-14(12)17-15(13)10-18/h1-6,17H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIFTWHJDWLXRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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